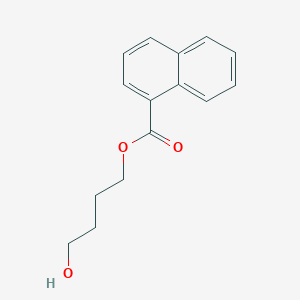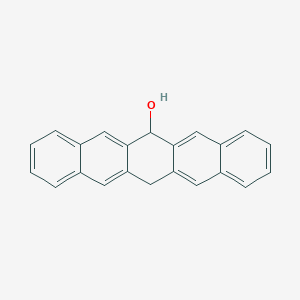
6,13-Dihydropentacen-6-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,13-Dihydropentacen-6-OL is a chemical compound belonging to the pentacene family, which is known for its applications in organic electronics due to its extended π-conjugated system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,13-Dihydropentacen-6-OL typically involves the reduction of pentacene-6,13-dione. One common method includes the use of reducing agents such as tin(II) chloride (SnCl₂) in the presence of hydrochloric acid (HCl) in solvents like dimethylformamide (DMF) or acetone . This method is favored due to its high yield and relatively mild reaction conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve scalable versions of the laboratory synthesis methods. This could include continuous flow reactors to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
6,13-Dihydropentacen-6-OL undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound back to pentacene-6,13-dione.
Reduction: Further reduction can lead to the formation of tetrahydropentacenes.
Substitution: Halogenation and other substitution reactions can modify the electronic properties of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like tin(II) chloride (SnCl₂) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂).
Major Products
Oxidation: Pentacene-6,13-dione.
Reduction: Tetrahydropentacenes.
Substitution: Halogenated derivatives of this compound.
Applications De Recherche Scientifique
6,13-Dihydropentacen-6-OL has several applications in scientific research:
Organic Electronics: Used in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) due to its semiconducting properties.
Photophysics: Studied for its unique fluorescence properties when subjected to thermal and photolytic conditions.
Material Science: Investigated for its potential in creating new materials with specific electronic properties.
Mécanisme D'action
The mechanism by which 6,13-Dihydropentacen-6-OL exerts its effects is primarily through its interaction with light and its ability to undergo redox reactions. The compound’s extended π-conjugated system allows it to absorb light and participate in electron transfer processes, making it useful in electronic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
6,13-Difluoropentacene: Similar in structure but with fluorine atoms at the 6 and 13 positions.
Pentacene-6,13-dione: The oxidized form of 6,13-Dihydropentacen-6-OL.
Tetrahydropentacenes: Reduced forms of pentacene derivatives.
Uniqueness
This compound is unique due to its specific balance of stability and reactivity, making it a versatile compound for various applications in organic electronics and material science. Its ability to undergo multiple types of chemical reactions while maintaining its structural integrity sets it apart from other similar compounds.
Propriétés
Numéro CAS |
757971-43-0 |
|---|---|
Formule moléculaire |
C22H16O |
Poids moléculaire |
296.4 g/mol |
Nom IUPAC |
6,13-dihydropentacen-6-ol |
InChI |
InChI=1S/C22H16O/c23-22-20-12-16-7-3-1-5-14(16)9-18(20)11-19-10-15-6-2-4-8-17(15)13-21(19)22/h1-10,12-13,22-23H,11H2 |
Clé InChI |
UALYAIOSSKOSKC-UHFFFAOYSA-N |
SMILES canonique |
C1C2=CC3=CC=CC=C3C=C2C(C4=CC5=CC=CC=C5C=C41)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[6-(2-Methylphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14207376.png)
![N-[Cyano(4-fluorophenyl)methyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14207399.png)
![Benzonitrile, 4-[2-[(1-cyclopentyl-3-pyrrolidinyl)oxy]-5-pyrimidinyl]-](/img/structure/B14207402.png)
![[2-(2,6-Diethylphenyl)-4-phenyl-1,3-oxazol-5-yl]methanol](/img/structure/B14207403.png)
![1,2,3,4,5-Pentafluoro-6-[(oct-1-en-1-yl)sulfanyl]benzene](/img/structure/B14207409.png)
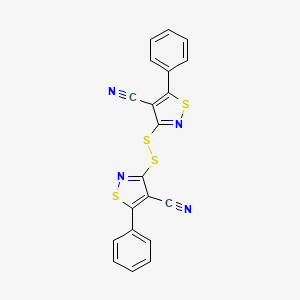
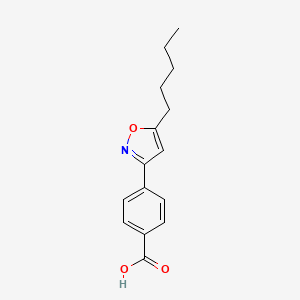
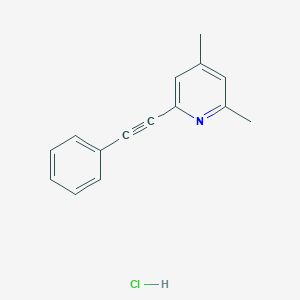
![3-{3-[Ethyl(3-phenylpropyl)amino]propyl}benzene-1,2-diol](/img/structure/B14207432.png)
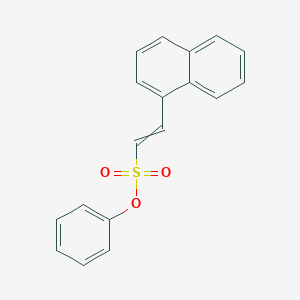
![1-(3-Methylphenyl)-3-[2-[(3-methylphenyl)carbamothioylamino]phenyl]thiourea](/img/structure/B14207438.png)
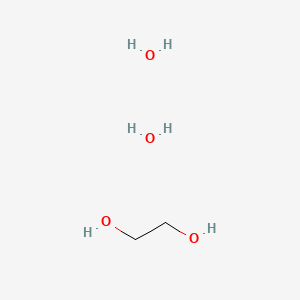
![N-[(2R)-1-(4-Fluorophenyl)-3-hydroxypropan-2-yl]-N'-phenylurea](/img/structure/B14207451.png)
